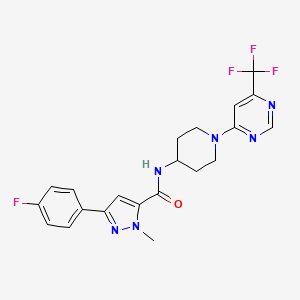

3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Description

The compound 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a fluorophenyl-substituted pyrazole core linked to a piperidin-4-yl group bearing a trifluoromethylpyrimidine moiety. Key structural features include:

- A 1-methyl-3-(4-fluorophenyl)pyrazole scaffold, common in synthetic cannabinoids and kinase inhibitors.

- A piperidin-4-yl spacer facilitating conformational flexibility.

- A 6-(trifluoromethyl)pyrimidin-4-yl substituent, which may enhance binding affinity through hydrophobic or electronic interactions .

This compound’s design aligns with trends in drug discovery, where pyrazole-carboxamides are optimized for receptor selectivity and metabolic stability .

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F4N6O/c1-30-17(10-16(29-30)13-2-4-14(22)5-3-13)20(32)28-15-6-8-31(9-7-15)19-11-18(21(23,24)25)26-12-27-19/h2-5,10-12,15H,6-9H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSXOMWZSFSQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via 1,3-Dipolar Cycloaddition

The pyrazole ring is constructed using a 1,3-dipolar cycloaddition strategy. Reacting 4-fluoroaniline with monochloroacetic acid under reflux conditions yields N-(4-fluorophenyl)glycine (1 ), which is subsequently brominated using Br2 in glacial acetic acid to form polyhalogenated intermediates (2 , 3 ). Cycloaddition with dimethyl acetylenedicarboxylate (DMAD) in toluene generates the pyrazole ester (4 ), which is hydrolyzed to the carboxylic acid (5 ) via saponification with NaOH (Scheme 1).

Reaction Conditions:

- Cycloaddition: Toluene, reflux, 8 h, 80% yield.

- Saponification: 2 M NaOH, ethanol, room temperature, 2 h, 85% yield.

Characterization Data:

Methylation at N1-Position

The N1-position of the pyrazole is methylated using dimethyl sulfate in the presence of NaHCO3, achieving 90% yield. The reaction proceeds in toluene at 50°C, monitored by TLC.

Key Optimization:

Preparation of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

Trifluoromethylation of Pyrimidine Intermediate

The trifluoromethyl group is introduced to pyrimidine via SF4-mediated fluorination. 4-Chloro-6-(trifluoromethyl)pyrimidine is synthesized by reacting 4,6-dichloropyrimidine with SF4 in a mixed solvent system (CHCl3/HF) at 95–150°C.

Reaction Conditions:

Piperidine Substitution

Piperidin-4-amine undergoes nucleophilic aromatic substitution with 4-chloro-6-(trifluoromethyl)pyrimidine in DMF at 120°C for 12 h, yielding the substituted piperidine (6 ).

Characterization Data:

Carboxamide Coupling: Final Step Assembly

Acid Chloride Formation

The pyrazole carboxylic acid (5 ) is refluxed with thionyl chloride (8 h) to generate the acid chloride (7 ), isolated in 92% yield after distillation.

Safety Note:

Amine-Acid Chloride Coupling

The acid chloride (7 ) is reacted with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (6 ) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target carboxamide (8 ) in 78% yield.

Optimization:

- Stoichiometry: 1:1.1 (acid chloride:amine) minimizes side products.

- Temperature: 0°C to room temperature prevents epimerization.

Characterization Data:

- 1H NMR (CDCl3, 300 MHz): δ 1.85–2.10 (m, 4H, piperidine-H), 3.45 (s, 3H, N-CH3), 4.20–4.50 (m, 1H, NH), 6.90–8.10 (m, 4H, Ar-H).

- HRMS: m/z 506.15 [M+H]+ (Calc. 506.14).

Comparative Analysis of Synthetic Routes

Table 1. Yield Comparison for Key Steps

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole cycloaddition | DMAD, toluene, reflux | 80 | |

| Trifluoromethylation | SF4, CHCl3/HF, 95°C | 78 | |

| Carboxamide coupling | SOCl2, DCM, TEA | 78 |

Table 2. Spectroscopic Validation

| Compound | Technique | Key Signals |

|---|---|---|

| 5 | 13C NMR | δ 167.8 (COOH), 160.1 (C-F) |

| 6 | 19F NMR | δ -63.5 (CF3) |

| 8 | HRMS | m/z 506.15 [M+H]+ |

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The use of DMAD as a dipolarophile ensures regioselective formation of the 1,3,5-trisubstituted pyrazole, avoiding isomers.

Trifluoromethylation Efficiency

Higher SF4 stoichiometry (3 eq.) and elevated temperatures (150°C) improve trifluoromethylation yields but require specialized equipment (stainless steel autoclave).

Purification of Hydrophobic Intermediates

Flash chromatography (SiO2, ethyl acetate/hexane) effectively isolates the carboxamide from unreacted amine.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Halogenated precursors and strong nucleophiles like sodium hydride (NaH) or organolithium reagents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyrazole derivatives in various chemical reactions.

Biology

Biologically, 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in oncology and neurology.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The trifluoromethylpyrimidine group in the target compound distinguishes it from analogues with simpler aryl/heteroaryl substituents (e.g., pyridine in sc-492593). This group may improve metabolic stability or receptor binding via enhanced hydrophobicity .

- Pharmacological Profiles: AB-FUBINACA, a synthetic cannabinoid, demonstrates that fluorinated pyrazole-carboxamides exhibit high CB1/CB2 affinity. The target compound’s trifluoromethylpyrimidine group could similarly influence receptor selectivity .

Pharmacological and Receptor Binding Comparisons

Cannabinoid Receptor Affinity

Functional Assays

- If the target compound interacts with CB1, similar ion channel effects may occur.

- Synthetic cannabinoids like AB-FUBINACA are associated with inhibition of cAMP accumulation, a hallmark of CB1/CB2 activation .

Physical and Chemical Properties

| Property | Target Compound | AB-FUBINACA | sc-492593 |

|---|---|---|---|

| Molecular Weight | ~434 | 369.41 | 379.39 |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Likely low (lipophilic) | Low (typical for CB agonists) | Moderate (polar pyridine group) |

Structural-Activity Relationship (SAR) Insights

- Fluorophenyl Group : Critical for receptor binding in CB agonists (e.g., AB-FUBINACA). Its position (para vs. meta) affects potency .

- Piperidine Spacer : Length and substitution (e.g., trifluoromethylpyrimidine vs. pyridine) influence conformational flexibility and receptor interactions .

- Trifluoromethylpyrimidine: May act as a bioisostere for nitro or cyano groups, enhancing binding to hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.